molecular formula C6H12ClNS B040909 2-Chloro-n,n-diethylethanethioamide CAS No. 114928-08-4

2-Chloro-n,n-diethylethanethioamide

Cat. No.: B040909
CAS No.: 114928-08-4
M. Wt: 165.69 g/mol
InChI Key: RMBMUAKALSKBNH-UHFFFAOYSA-N
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Description

2-Chloro-N,N-diethylethanethioamide is a synthetic thioamide derivative of interest in organic and medicinal chemistry research. As a versatile building block, it can act as a key intermediate for the synthesis of various heterocyclic compounds, including thiophene and dithiole derivatives, which are core structures in the development of new pharmacologically active molecules. Its molecular structure, featuring both a thioamide group and a reactive chloroethyl chain, allows it to undergo various transformations, such as nucleophilic substitution and cycloaddition reactions. Researchers can utilize this compound to construct novel sulfur-containing heterocycles for screening as antimicrobial, antiprotozoal, or antitubercular agents. This product is intended for research and laboratory use only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

114928-08-4

Molecular Formula

C6H12ClNS

Molecular Weight

165.69 g/mol

IUPAC Name

2-chloro-N,N-diethylethanethioamide

InChI

InChI=1S/C6H12ClNS/c1-3-8(4-2)6(9)5-7/h3-5H2,1-2H3

InChI Key

RMBMUAKALSKBNH-UHFFFAOYSA-N

SMILES

CCN(CC)C(=S)CCl

Canonical SMILES

CCN(CC)C(=S)CCl

Synonyms

2-Chloro-N,N-diethylethanethioamide

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

2-Chloro-N,N-diethylethanethioamide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

  • Antimicrobial Agents : It has been utilized in the development of new antimicrobial agents, particularly those targeting resistant strains of bacteria.
  • Anticancer Drugs : Research indicates potential use in synthesizing compounds with anticancer properties, focusing on modifying its structure to enhance efficacy against specific cancer types.

Case Study: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of a novel class of antimicrobial agents using this compound as a precursor. The resulting compounds exhibited significant activity against Gram-positive and Gram-negative bacteria, showcasing the compound's utility in pharmaceutical research.

Agricultural Applications

In agriculture, this compound is used as a precursor for developing agrochemicals, particularly:

  • Pesticides : It has been employed in synthesizing pesticides designed to combat various agricultural pests while minimizing environmental impact.
  • Herbicides : The compound is also investigated for its potential role in developing selective herbicides that target specific weed species without harming crops.

Data Table: Agrochemical Applications

Application TypeDescriptionEfficacy
PesticidesDeveloped from this compoundEffective against common pests
HerbicidesUtilized in selective herbicide formulationsReduced crop damage

Organic Synthesis

The compound is valuable in organic synthesis due to its reactivity and ability to act as a building block for more complex molecules. It is involved in:

  • Synthesis of Thioamides : Used as a reagent in the preparation of thioamides, which are important in various chemical reactions.
  • Catalyst Development : Research has shown its potential as a catalyst in several organic reactions, improving reaction rates and yields.

Research Directions

Future research on this compound could focus on:

  • Pharmacological Studies : Investigating its effects on different biological targets to discover new therapeutic uses.
  • Toxicological Assessments : Evaluating safety profiles to ensure safe application in pharmaceuticals and agriculture.
  • Synthesis of Derivatives : Exploring modifications to enhance its chemical properties and broaden its application scope.

Comparison with Similar Compounds

2-Chloro-N,N-dimethylethylamine Hydrochloride

  • Molecular Formula : C₄H₁₁Cl₂N
  • CAS : 107-99-3
  • Key Features : Replaces diethyl groups with dimethyl groups at the nitrogen. This reduces steric hindrance and increases polarity compared to the diethyl variant. It is used as a reagent in peptide synthesis and polymerization .

2-Chloro-N,N-dimethylpropylamine Hydrochloride

  • Molecular Formula : C₅H₁₃Cl₂N
  • CAS : 4584-49-0
  • Key Features : Extends the carbon chain to a propyl group, enhancing lipophilicity. Applications include surfactant formulation and catalysis in ring-opening polymerizations .
Compound Molecular Formula CAS Substituents Key Applications
2-Chloro-N,N-diethylethanamine HCl C₆H₁₅Cl₂N 869-24-9 Diethyl Organic synthesis, surfactants
2-Chloro-N,N-dimethylethylamine HCl C₄H₁₁Cl₂N 107-99-3 Dimethyl Peptide synthesis
2-Chloro-N,N-dimethylpropylamine HCl C₅H₁₃Cl₂N 4584-49-0 Dimethyl + propyl Polymerization catalysis

Functional Group Analogues: Chloroacetamides

Several chloroacetamides, such as alachlor (CAS: 15972-60-8) and pretilachlor (CAS: 51218-49-2), share the chloroethyl motif but replace the amine with an amide group. These compounds are herbicides that inhibit plant fatty acid synthesis .

Compound Molecular Formula CAS Functional Group Key Applications
Alachlor C₁₄H₂₀ClNO₂ 15972-60-8 Amide Herbicide (weed control)
Pretilachlor C₁₇H₂₆ClNO₂ 51218-49-2 Amide Rice field herbicide

Key Differences :

  • Reactivity : Chloroethylamines (e.g., 2-Chloro-N,N-diethylethanamine HCl) undergo nucleophilic substitutions, whereas chloroacetamides participate in hydrogen bonding due to the amide group.
  • Applications : Amine hydrochlorides are used in industrial synthesis, while amides dominate agrochemical markets.

Isotopic and Radiolabeled Variants

Bis(2-chloroethyl)(2-chloroethyl-[14C])amine (CAS: Not specified) incorporates carbon-14 isotopes for tracer studies in pharmacokinetics and environmental fate analysis. Its structure includes two chloroethyl groups, enabling dual reactivity in alkylation reactions .

Research Findings and Industrial Relevance

  • Synthetic Utility : Diethyl-substituted chloroethylamines exhibit higher thermal stability than dimethyl analogs, making them preferable in high-temperature polymerization .
  • Agrochemical Efficiency : Chloroacetamides like alachlor show 90% weed suppression in field trials, outperforming older herbicides .

Preparation Methods

Reaction Mechanism

Thionation proceeds via nucleophilic substitution at the carbonyl oxygen, replacing it with sulfur. Lawesson’s reagent, a milder agent, selectively converts amides to thioamides under reflux conditions in anhydrous toluene or xylene. For example:

2-Chloro-N,N-diethylacetamide+Lawesson’s reagentrefluxThis compound+Byproducts\text{2-Chloro-N,N-diethylacetamide} + \text{Lawesson’s reagent} \xrightarrow{\text{reflux}} \text{this compound} + \text{Byproducts}

Experimental Data

ParameterLawesson’s ReagentP2_2S5_5
SolventToluenePyridine
Temperature (°C)110–12080–90
Reaction Time (h)4–612–18
Yield (%)70–8560–75
Purity (%)≥95≥90

Advantages : Lawesson’s reagent offers higher yields and shorter reaction times compared to P2_2S5_5, which requires prolonged heating and generates corrosive byproducts (e.g., H2_2S).

Chlorination of N,N-Diethylthioacetamide

An alternative approach involves introducing the chloro substituent after thioamide formation. Starting with N,N-diethylthioacetamide , chlorination at the α-position can be achieved using sulfuryl chloride (SO2_2Cl2_2) or thionyl chloride (SOCl2_2) under controlled conditions.

Procedure

  • N,N-Diethylthioacetamide (1.0 equiv) is dissolved in dry dichloromethane.

  • SOCl2_2 (1.2 equiv) is added dropwise at 0–5°C to prevent over-chlorination.

  • The mixture is stirred at room temperature for 2–4 hours, followed by quenching with ice water.

Key Observations

  • SOCl2_2 achieves 80–90% conversion with minimal side products, while SO2_2Cl2_2 requires higher temperatures (40–50°C) and yields 65–75% product.

  • The reaction’s exothermic nature necessitates precise temperature control to avoid decomposition.

One-Pot Synthesis from 2-Chloroacetyl Chloride

A scalable one-pot method utilizes 2-chloroacetyl chloride as the starting material. This route combines amidation and thionation in a sequential manner:

Steps

  • Amidation :

    2-Chloroacetyl chloride+DiethylamineEt3N, THF2-Chloro-N,N-diethylacetamide\text{2-Chloroacetyl chloride} + \text{Diethylamine} \xrightarrow{\text{Et}_3\text{N, THF}} \text{2-Chloro-N,N-diethylacetamide}
  • Thionation :

    2-Chloro-N,N-diethylacetamide+P2S5reflux, pyridineThis compound\text{2-Chloro-N,N-diethylacetamide} + \text{P}_2\text{S}_5 \xrightarrow{\text{reflux, pyridine}} \text{this compound}

Optimization Insights

  • Solvent Choice : Tetrahydrofuran (THF) facilitates higher amidation yields (90–95%) compared to dichloromethane (75–80%).

  • Workup : Sequential extraction with NaHCO3_3 and brine removes residual reagents, enhancing purity to >98%.

Green Chemistry Approaches

Recent efforts focus on solvent-free and catalytic methods to improve sustainability. For instance, microwave-assisted synthesis reduces reaction times from hours to minutes:

Protocol

  • 2-Chloro-N,N-diethylacetamide (1.0 equiv) and Lawesson’s reagent (0.5 equiv) are irradiated at 150 W for 10–15 minutes.

  • Yields of 85–90% are achieved with no solvent, aligning with green chemistry principles.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (Relative)Environmental Impact
Lawesson’s Reagent70–85≥95HighModerate
P2_2S5_560–75≥90LowHigh (H2_2S)
Chlorination of Thioamide80–90≥95ModerateLow
One-Pot Synthesis85–90≥98ModerateModerate
Microwave-Assisted85–90≥97HighLow

Key Trade-offs : While microwave methods offer speed and efficiency, their scalability remains limited. Chlorination routes balance cost and yield but require stringent safety measures for handling corrosive reagents .

Q & A

Basic: What are the optimal synthetic routes for 2-Chloro-N,N-diethylethanethioamide?

Answer:
The synthesis typically involves reacting diethylamine with chloroacetyl chloride under controlled conditions. A common protocol includes:

Reagent Preparation: Dissolve diethylamine in anhydrous toluene under nitrogen atmosphere.

Stepwise Addition: Add chloroacetyl chloride dropwise at 0–5°C to minimize side reactions.

Reaction Completion: Reflux for 4–6 hours to ensure complete thioamide formation .
Critical Parameters:

  • Temperature control (<5°C during addition) prevents decomposition.
  • Solvent choice (toluene vs. THF) affects yield due to polarity differences.

Table 1: Comparison of Solvent Effects on Yield

SolventTemperature (°C)Yield (%)Purity (%)
Toluene807895
THF656588

Advanced: How does structural conformation influence reactivity in this compound?

Answer:
X-ray crystallography reveals that the thioamide group adopts a non-planar conformation , with dihedral angles of 76.0° between the thioamide plane and the ethyl groups. This steric hindrance:

  • Reduces nucleophilic attack at the sulfur atom.
  • Enhances stability in protic solvents due to intramolecular hydrogen bonding between the thioamide sulfur and adjacent hydrogen atoms .
    Methodological Insight:
  • DFT Calculations: Optimize molecular geometry to predict reactive sites.
  • Crystallographic Data: Use Bragg angles (2θ) from XRD to validate computational models.

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

  • NMR:
    • ¹H NMR: δ 1.2 ppm (triplet, 6H, –CH₂CH₃), δ 3.4 ppm (quartet, 4H, –NCH₂), δ 4.1 ppm (singlet, 2H, –CS–).
    • ¹³C NMR: 12.5 ppm (–CH₂CH₃), 45.2 ppm (–NCH₂), 170.8 ppm (–C=S) .
  • IR: Strong absorption at 1250 cm⁻¹ (C=S stretch) and 1650 cm⁻¹ (amide C=O, if present in analogs) .

Advanced: How do structural modifications impact bioactivity in derivatives?

Answer:
Derivatives synthesized via Schiff base condensation (e.g., with benzaldehydes) show enhanced COX-2 inhibition:

Substituent Effects: Electron-withdrawing groups (e.g., –NO₂) at the para position increase binding affinity by 30% compared to electron-donating groups (e.g., –OCH₃) .

Dosage Optimization: In murine models, ED₅₀ for anti-inflammatory activity ranges from 10–50 mg/kg, with hepatotoxicity observed at >100 mg/kg .

Table 2: Bioactivity of Select Derivatives

DerivativeIC₅₀ (COX-2, μM)LD₅₀ (mg/kg)
Parent Compound15.2120
4-Nitro-Benzaldehyde Derivative9.895

Advanced: How to resolve contradictions in reported enzymatic inhibition mechanisms?

Answer:
Discrepancies in COX-1/COX-2 selectivity ratios (e.g., 1:3 vs. 1:10 across studies) arise from:

Assay Conditions: Varying pH (7.4 vs. 6.8) alters protonation states of active-site residues.

Protein Source: Recombinant human COX-2 vs. murine COX-2 exhibits 22% sequence divergence in substrate-binding pockets .
Resolution Strategy:

  • Standardize assays using isothermal titration calorimetry (ITC) to measure binding constants under identical conditions.

Basic: What computational tools predict interaction with biological targets?

Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models ligand-enzyme interactions.
    • Key residues: Arg120 and Tyr355 in COX-2 form hydrogen bonds with the thioamide group .
  • MD Simulations: GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Advanced: What toxicological screening protocols are recommended?

Answer:

  • In Vitro: HepG2 cell assays measure IC₅₀ for cytotoxicity (typically >100 μM for parent compound).
  • In Vivo: OECD Guideline 423 defines acute oral toxicity thresholds in Sprague-Dawley rats .
    Data Interpretation:
  • Hepatotoxicity Markers: Elevated ALT/AST levels at >50 mg/kg doses correlate with histopathological liver damage .

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